Regulatory Genotoxic Impurity Classification and Pharmacopeial Control Limit Differentiation
Diethyl (3-methyloxiran-2-yl)phosphonate is designated as Genotoxic Impurity C in the analysis of fosfomycin trometamol, subject to a control limit of ≤0.5 ppm in the drug substance based on a maximum daily dose of 3 g [1]. While impurities A (diethyl allenyl phosphate) and B (diethyl 1-propenyl phosphate) are also classified as genotoxic and share the same ≤0.5 ppm threshold, each impurity requires an independently validated reference standard because differences in chromatographic retention time and MS ionization efficiency preclude the use of a single surrogate standard [1]. For comparison, non-genotoxic fosfomycin impurities (e.g., EP Impurity C, CAS 23001-39-0) are controlled at 0.1% (1000 ppm), making the genotoxic class approximately 2000-fold more strictly regulated .
| Evidence Dimension | Regulatory control limit in fosfomycin drug substance |
|---|---|
| Target Compound Data | Genotoxic Impurity C: ≤0.5 ppm |
| Comparator Or Baseline | Genotoxic Impurity A (diethyl allenyl phosphate): ≤0.5 ppm; Genotoxic Impurity B (diethyl 1-propenyl phosphate): ≤0.5 ppm; Non-genotoxic EP Impurity C: ≤0.1% (1000 ppm) |
| Quantified Difference | 2000-fold stricter control limit versus non-genotoxic impurity class |
| Conditions | HPLC-MS method per CN111257478A; ICH M7 guideline for genotoxic impurities |
Why This Matters
Procurement of the correct certified reference standard is mandatory for demonstrating analytical method specificity and meeting regulatory acceptance criteria for genotoxic impurity quantification.
- [1] CN111257478A – Method for analyzing genotoxic impurities of fosfomycin tromethamine. Filed 2020-03-24, Published 2020-06-09. View Source
